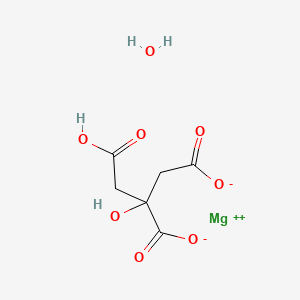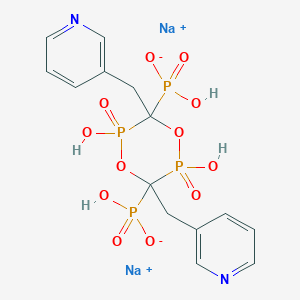
2-(Trifluoromethyl)pyrrolidine
Description
2-(Trifluoromethyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The trifluoromethyl group in 2-(Trifluoromethyl)pyrrolidine makes it a valuable compound for various research applications.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include 2-(Trifluoromethyl)pyrrolidine, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used to treat various conditions in animals.
Synthesis of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the synthesis and applications of TFMP and its derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Development of Pesticides
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Intermediate in Chemical Reactions
TFMP derivatives are often used as intermediates in chemical reactions . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
properties
IUPAC Name |
2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382333 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrrolidine | |
CAS RN |
109074-67-1, 119618-29-0 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common synthetic routes to access 2-(trifluoromethyl)pyrrolidines?
A1: Several strategies have been developed for synthesizing 2-(trifluoromethyl)pyrrolidines. One approach involves a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This reaction proceeds through an aziridinium intermediate and allows for the incorporation of various substituents at the C2 position. [] Another method utilizes enantiopure 4-formyl-β-lactams as starting materials. [] These lactams undergo trifluoromethylation followed by reductive removal of the carbonyl group, yielding chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. Subsequent treatment with nucleophiles leads to the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. []
Q2: Why is there significant interest in incorporating fluorine, specifically trifluoromethyl groups, into pyrrolidine rings?
A2: Introducing fluorine atoms, particularly in the form of trifluoromethyl groups, into organic molecules can significantly alter their physicochemical properties. This is especially relevant in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability, lipophilicity, and membrane permeability compared to their non-fluorinated counterparts. [] In the case of pyrrolidines, incorporating a trifluoromethyl group can influence their basicity and nucleophilicity, which are crucial factors for their activity as organocatalysts. []
Q3: What is the significance of chirality in 2-(trifluoromethyl)pyrrolidines?
A3: Chirality plays a crucial role in determining the biological activity of molecules. Enantiomers of a chiral molecule can exhibit different pharmacological profiles, including differences in potency, selectivity, and toxicity. Therefore, developing stereoselective synthetic methods to access enantiomerically pure 2-(trifluoromethyl)pyrrolidines is essential, particularly for applications in medicinal chemistry. []
Q4: Are there any readily available chiral building blocks for synthesizing enantiopure 2-(trifluoromethyl)pyrrolidines?
A4: Yes, (5S)-5-(trifluoromethyl)pyrrolidin-2-one, derived from pyroglutamic acid, has been identified as a promising chiral building block for this purpose. This compound can be efficiently synthesized on a multigram scale and readily transformed into valuable intermediates like γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine. []
Q5: How does the introduction of a trifluoromethyl group affect the basicity of pyrrolidines?
A5: The electron-withdrawing nature of the trifluoromethyl group typically reduces the electron density on the nitrogen atom of the pyrrolidine ring, thereby decreasing its basicity. For example, 2-(trifluoromethyl)pyrrolidine exhibits a significantly lower pKaH value (12.6) compared to other pyrrolidines, placing its basicity closer to imidazolidinones. []
Q6: How can the nucleophilicity of 2-(trifluoromethyl)pyrrolidines be assessed?
A6: The nucleophilicity of 2-(trifluoromethyl)pyrrolidines and other organocatalysts can be evaluated by studying their reactions with reference electrophiles, such as benzhydrylium ions (Ar2CH+) and quinone methides. [] By measuring the kinetics of these reactions, researchers can determine the second-order rate constants (k2), providing a quantitative measure of their nucleophilic reactivity. []
Q7: Have any applications been explored for 2-(trifluoromethyl)pyrrolidines based on their spectroscopic properties?
A7: Yes, incorporating a trifluoromethyl group ortho to a dimethylamino group in triarylmethane dyes has been investigated for its effect on electronic absorption spectra. [] This research explored the synthesis and spectroscopic properties of novel Malachite Green, Crystal Violet, and Michler's Hydrol Blue analogs containing 2-(trifluoromethyl)pyrrolidine moieties. [] The observed spectral shifts were correlated with structural features, including steric hindrance and electronic asymmetry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

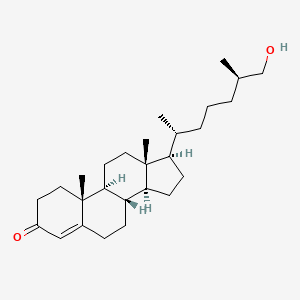
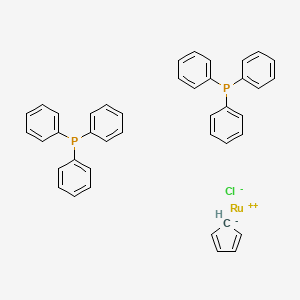
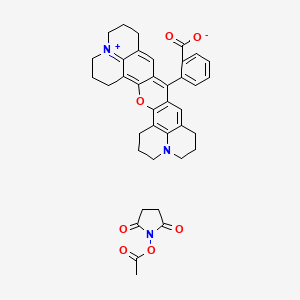
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)
